Evidence Item 1: Topological Polar Surface Area (TPSA) Elevation vs. 6-Formyl-Only Analog (CAS 371222-37-6)
The 5-hydroxy substituent in the target compound increases TPSA by 20.23 Ų relative to the 6-formyl-only comparator tert-Butyl 6-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 371222-37-6), which lacks the phenolic OH. TPSA is a well-established predictor of intestinal absorption and blood-brain barrier penetration . The target compound's TPSA of 66.84 Ų places it closer to the desirable range for oral bioavailability (typically <140 Ų), while the comparator's TPSA of 46.61 Ų predicts significantly higher membrane permeability but reduced aqueous solubility [1]. This TPSA difference of +43% can be decisive for projects requiring balanced ADME profiles.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA 66.84 Ų (HBD 1, HBA 4) |
| Comparator Or Baseline | CAS 371222-37-6: TPSA 46.61 Ų (HBD 0, HBA 3) |
| Quantified Difference | +20.23 Ų (+43.4% relative increase); +1 H-bond donor; +1 H-bond acceptor |
| Conditions | Calculated TPSA values from vendor computational chemistry data |
Why This Matters
A 43% increase in TPSA directly impacts permeability-solubility balance; teams optimizing CNS exposure versus oral absorption should select the compound with the TPSA value appropriate to their target product profile.
- [1] Chemsrc. tert-Butyl 6-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 371222-37-6). PSA 46.61, LogP 2.7302, H_Acceptors 3, H_Donors 0. View Source
